molecular formula C12H13N5O2S B11840172 1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11840172
M. Wt: 291.33 g/mol
InChI Key: JNCPAIQXOLESJZ-UHFFFAOYSA-N
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Description

1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring fused with a thiomorpholine and pyrazine moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiomorpholine and pyrazine groups. Common reagents used in these reactions include hydrazine derivatives, thiomorpholine, and pyrazine carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrazine rings, facilitated by reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, amines; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in developing new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid
  • 1-(3-Thiomorpholin-4-yl-pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Uniqueness

1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

1-(3-thiomorpholin-4-ylpyrazin-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H13N5O2S/c18-12(19)9-1-4-17(15-9)11-10(13-2-3-14-11)16-5-7-20-8-6-16/h1-4H,5-8H2,(H,18,19)

InChI Key

JNCPAIQXOLESJZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=CN=C2N3C=CC(=N3)C(=O)O

Origin of Product

United States

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